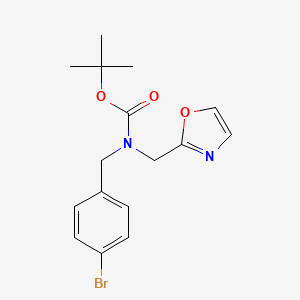

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate

Beschreibung

Eigenschaften

Molekularformel |

C16H19BrN2O3 |

|---|---|

Molekulargewicht |

367.24 g/mol |

IUPAC-Name |

tert-butyl N-[(4-bromophenyl)methyl]-N-(1,3-oxazol-2-ylmethyl)carbamate |

InChI |

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19(11-14-18-8-9-21-14)10-12-4-6-13(17)7-5-12/h4-9H,10-11H2,1-3H3 |

InChI-Schlüssel |

ZADOYCJMLULWPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)CC2=NC=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Alkylation and Carbamate Formation

The most widely documented method involves three sequential steps:

-

Synthesis of 4-Bromobenzyl Bromide :

-

Coupling with Oxazole-2-ylmethylamine :

-

Carbamate Protection :

Table 1: Representative Synthetic Protocol

One-Pot Alkylation-Carbamation Approach

A streamlined method condenses Steps 2 and 3 into a single reaction vessel:

-

Reagents : 4-Bromobenzyl bromide, oxazole-2-ylmethylamine, and Boc₂O are combined with potassium carbonate (K₂CO₃) in acetonitrile.

-

Advantage : Reduces purification steps but requires rigorous temperature control.

Industrial Production Methods

Catalytic Optimization

Industrial scales prioritize cost efficiency and yield:

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst | None | Pd(OAc)₂ |

| Solvent | THF | Toluene |

| Yield | 70–85% | 85–90% |

Alternative Methodologies

Reductive Amination

For substrates sensitive to alkylation:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tert-butyl-4-bromobenzyl(oxazol-2-ylmethyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom in der Brombenzyl-Gruppe kann durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Hydrolyse: Die Carbamategruppe kann hydrolysiert werden, um das entsprechende Amin und Kohlendioxid zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können für nukleophile Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.

Hauptprodukte, die gebildet werden

Substitution: Produkte umfassen Azido- oder Cyanoderivate.

Oxidation: Produkte umfassen Carbonsäuren oder Ketone.

Reduktion: Produkte umfassen Alkohole oder Amine.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate exhibit antimicrobial activities. Studies have shown that carbamate derivatives can inhibit bacterial growth, suggesting their potential as leads for developing new antibiotics. The oxazole-containing compounds have also been investigated for their ability to modulate biological pathways related to cancer and inflammation, making them candidates for further pharmacological exploration.

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory properties. Similar derivatives have demonstrated significant anti-inflammatory effects in vivo, comparable to established drugs like indomethacin . The mechanism of action may involve inhibition of specific enzymes related to inflammatory pathways, highlighting its therapeutic potential.

Cancer Therapeutics

The oxazole moiety is particularly interesting in cancer research. Compounds containing oxazole rings have been studied for their ability to interact with biological targets involved in tumor growth and metastasis. This suggests that this compound could be further investigated as a potential anticancer agent .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. The synthesis typically involves several steps, including the formation of the oxazole ring through cyclization reactions and the introduction of the bromine atom via electrophilic aromatic substitution. This versatility makes it a valuable compound in synthetic organic chemistry.

Functionalization Opportunities

The unique structure of this compound allows for further functionalization, which can lead to the development of new derivatives with enhanced biological activities or improved pharmacokinetic profiles. Interaction studies focusing on its binding affinity with various biological targets can provide insights into its mechanism of action and therapeutic applications.

Structure-Activity Relationship (SAR) Studies

SAR studies on similar compounds have indicated that modifications to the oxazole ring or the bromobenzyl group can significantly affect biological activity. For instance, variations in substituents on the benzene ring or alterations in the oxazole structure may enhance antimicrobial potency or selectivity against specific cancer cell lines .

Binding Affinity Studies

Research has focused on understanding how this compound interacts with enzymes or receptors involved in disease pathways. These studies are crucial for elucidating its potential therapeutic uses and guiding future drug design efforts .

Wirkmechanismus

The mechanism of action of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The oxazolylmethyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromobenzyl group may enhance the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate and related compounds:

Key Findings :

The cyclopentyl ether in compound 2f () introduces conformational rigidity, which may limit binding to flexible enzyme active sites but improve metabolic stability .

Biological Relevance: Hydroxypropyl derivatives () exhibit improved solubility in aqueous media, critical for bioavailability, while maintaining reactivity at the bromobenzyl site . Oxazolidinone-containing analogs () demonstrate enhanced target selectivity in kinase inhibition studies due to their planar, rigid structures .

Synthetic Utility :

- Brominated analogs (e.g., and ) are pivotal in metal-catalyzed coupling reactions. For instance, Suzuki-Miyaura reactions with 4-bromobenzyl derivatives yield biaryl structures common in drug candidates .

- Carbamate protection (tert-butyl group) in all compounds ensures amine stability during multi-step syntheses, as seen in and .

Biologische Aktivität

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrN2O3, with a molecular weight of approximately 316.18 g/mol. Its structure includes a tert-butyl group, a bromobenzyl moiety, and an oxazol-2-ylmethyl carbamate functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that carbamate derivatives can inhibit bacterial growth effectively, suggesting their potential as new antibiotic leads.

- Anti-inflammatory Effects : The oxazole-containing compounds have been investigated for their ability to modulate biological pathways related to inflammation and cancer.

- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific receptors involved in disease pathways, indicating potential therapeutic uses in oncology.

The mechanism of action for this compound involves its interaction with various biological targets, such as enzymes or receptors. This interaction can modulate cellular signaling pathways, leading to diverse biological effects. For instance, similar compounds have demonstrated the ability to affect cell wall biosynthesis in bacteria, suggesting a novel mode of action against pathogens .

Case Studies and Research Findings

- Antimicrobial Activity : A study focused on the synthesis and biological evaluation of carbamate derivatives found that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microbiological methods.

- Anticancer Potential : In vitro studies evaluating the cytotoxic effects of oxazole derivatives on various cancer cell lines showed that some compounds induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased caspase-3 cleavage and p53 expression levels in treated cells, indicating activation of apoptotic pathways .

- Inflammation Modulation : Research has indicated that oxazole derivatives can reduce inflammatory markers in cell culture models. For example, compounds similar to this compound were found to decrease TNF-α levels in astrocyte cultures exposed to amyloid-beta peptides, suggesting neuroprotective effects against inflammation-related neurodegeneration .

Comparison with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate | 0.95 | Contains thiazole instead of oxazole |

| Tert-butyl N-[5-(6-amino-1,3-benzothiazol-2-yl)]carbamate | 0.90 | Features an amino group on thiazole |

| Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate | 0.81 | Contains a formyl group |

| Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate | 0.77 | Has a bromomethyl substituent |

The unique combination of the oxazole ring and the bromobenzyl moiety distinguishes this compound from these similar compounds, potentially imparting distinct biological activities and reactivity profiles.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate?

The synthesis typically involves sequential alkylation and carbamate formation. For example:

- Step 1 : React 4-bromobenzyl bromide with an oxazole-containing intermediate (e.g., oxazol-2-ylmethylamine) under basic conditions (e.g., NaH in THF) to form the benzyl-oxazole intermediate.

- Step 2 : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP . Key reagents and conditions include inert atmosphere (N₂/Ar), anhydrous solvents, and temperature control (0–25°C). Characterization via and is critical to confirm intermediate purity .

Q. Which spectroscopic techniques are typically employed for characterizing this compound?

- NMR Spectroscopy : and NMR are standard for verifying molecular structure, with distinct signals for the tert-butyl group (~1.3–1.4 ppm), oxazole protons (~7.5–8.5 ppm), and aromatic protons from the 4-bromobenzyl moiety .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns.

- IR Spectroscopy : Identifies carbamate C=O stretches (~1680–1720 cm) and oxazole ring vibrations .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during its synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require lower temperatures to minimize side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions to improve interfacial reactivity .

- Monitoring Reaction Progress : Employ TLC or in-situ FTIR to detect intermediate formation and adjust stoichiometry dynamically.

- Workup Optimization : Use extraction with ethyl acetate/water to isolate the product efficiently, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies are effective in resolving structural ambiguities of this compound using X-ray crystallography?

- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane at 4°C.

- Data Collection : Employ synchrotron radiation for high-resolution data, especially if the compound exhibits weak diffraction.

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for the tert-butyl group and oxazole ring geometry. ORTEP-3 can visualize thermal ellipsoids to confirm bond angles and torsional strain .

- Handling Disorder : Apply split-atom models for disordered tert-butyl groups using PART instructions in SHELXL .

Q. How can researchers design experiments to investigate the enzyme inhibition mechanisms of this compound?

- Target Identification : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases. The oxazole ring may engage in π-π stacking or hydrogen bonding with active-site residues .

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values under varying inhibitor concentrations.

- Structural Biology : Co-crystallize the compound with the target enzyme and solve the structure to identify binding interactions. Compare with apo-enzyme structures to assess conformational changes .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate interaction sites .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across studies for this compound?

- Solvent Effects : Verify whether discrepancies arise from solvent polarity (e.g., DMSO vs. CDCl) or pH-dependent tautomerism in the oxazole ring.

- Dynamic Processes : Use variable-temperature NMR to detect rotational barriers in the carbamate group or restricted rotation of the tert-butyl moiety .

- Cross-Validation : Compare with computational predictions (DFT calculations for chemical shifts) using software like Gaussian .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.